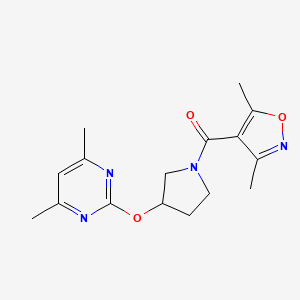

(3,5-Dimethylisoxazol-4-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-9-7-10(2)18-16(17-9)22-13-5-6-20(8-13)15(21)14-11(3)19-23-12(14)4/h7,13H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJAYPRWZSCDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(ON=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features an isoxazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains. For instance, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

- Anticancer Properties : Research indicates that the compound may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly in models of inflammation induced by lipopolysaccharides (LPS).

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives related to isoxazole compounds. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.5 |

| Derivative B | E. coli | 1.0 |

| Derivative C | Pseudomonas aeruginosa | 2.0 |

Anticancer Activity

The anticancer effects of the compound were explored in vitro using various cancer cell lines. It was found to inhibit cell proliferation significantly, with IC50 values indicating potency comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell proliferation. For example, the compound may inhibit histone methyltransferases involved in epigenetic regulation, thereby affecting gene expression related to growth and survival in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound resulted in a significant reduction in infection rates compared to standard antibiotics .

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to controls .

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C for cyclization).

- Catalyst screening (e.g., Pd/C for coupling steps).

- Yield optimization via kinetic studies (sampling at intervals ).

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm isoxazole (δ 2.2–2.4 ppm for methyl groups) and pyrimidine (δ 8.1–8.3 ppm for aromatic protons) linkages. 2D-COSY/HMBC resolves stereochemical ambiguities .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

How should researchers handle and store this compound to ensure stability during long-term studies?

Q. Basic

- Storage : Airtight, light-resistant containers under inert atmosphere (N₂/Ar) at -20°C .

- Stability Testing : Accelerated studies (40–60°C, 75% RH) with HPLC monitoring at 0, 1, 3, and 6 months to track degradation .

What computational strategies can predict the bioactivity of this compound against specific biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Discovery Studio to model interactions with kinases or inflammatory enzymes (e.g., COX-2).

- Binding Affinity Analysis : Generate ΔG values and visualize hydrogen bonding/π-π stacking interactions.

- Validation : Correlate docking scores with in vitro IC₅₀ data from enzymatic assays .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography results)?

Q. Advanced

- Cross-Validation : Use 2D-NMR (HSQC/HMBC) to reassign ambiguous signals.

- X-Ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .

- Comparative Analysis : Align data with structurally analogous compounds (e.g., pyrimidinyl ethers ).

What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

Q. Advanced

- Macrophage Assays : LPS-stimulated RAW 264.7 cells to measure TNF-α/IL-6 suppression via ELISA .

- Dose-Response : Test concentrations (1–100 µM) with dexamethasone as a positive control.

- Mechanistic Studies : Western blotting for NF-κB pathway inhibition.

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Advanced

- Derivative Synthesis : Modify substituents (e.g., pyrimidine methyl groups, pyrrolidinyl ethers) using protocols from .

- Activity Profiling : Screen derivatives in enzymatic assays (e.g., kinase inhibition) and correlate with structural features.

- Statistical Analysis : Multivariate regression to identify critical pharmacophores .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in acetonitrile/water.

- Matrix Effects : Mitigate via protein precipitation (acetonitrile) and isotope-labeled internal standards .

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

How do solvent polarity and reaction time impact the yield of the key coupling step?

Q. Basic

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side products. Ethanol balances solubility and selectivity .

- Time Optimization : Monitor reaction progress via TLC/HPLC. Typical durations: 2–6 hours for similar couplings .

What strategies mitigate oxidative degradation during bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.